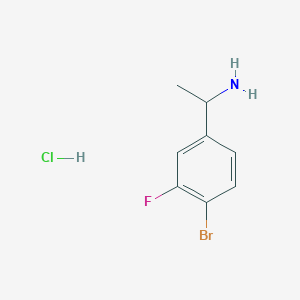

1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXILKBUBMZCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 3-fluoroacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluoroacetophenone.

Reduction: The brominated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 1-(4-Bromo-3-fluorophenyl)ethanol.

Amination: The alcohol is converted to the amine via a reaction with ammonia or an amine source under appropriate conditions.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylethylamines, while oxidation can produce imines or nitriles.

Scientific Research Applications

It is important to note that the search results primarily provide chemical properties, safety information, and synthesis details for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, but do not contain in-depth information about its specific applications or case studies . The compound is available in research quantities .

Chemical and Physical Properties

(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has the following properties:

- IUPAC Name: (1S)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride

- CAS Number: 2109874-10-2

- Molecular Formula:

- Molecular Weight: 254.53

- Purity: >97.00%

Safety Information

The compound has the following hazard and precautionary statements :

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

- Signal Word: Warning

Potential Research Applications

While specific applications for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride are not detailed in the provided search results, the presence of bromine and fluorine atoms on the phenyl ring makes it a fluorinated building block that can be used as an intermediate in the synthesis of various organic compounds . Such compounds may be of interest in the development of novel pharmaceutical or agrochemical agents.

One search result discusses the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors using phenyl-imidazole derivatives . Though it doesn't mention (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, it provides a general context for designing inhibitors with therapeutic potential in cancer, chronic viral infections, and other diseases characterized by pathological immune suppression .

Limited Data and Further Research

The available data on (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is limited, and further research is needed to explore its specific applications. Areas for further investigation could include:

- Synthesis of Novel Compounds: Using it as a building block in organic synthesis to create new chemical entities.

- Pharmaceutical Research: Investigating its potential as a lead compound or intermediate in drug discovery.

- Agrochemical Research: Exploring its use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (enantiomer) .

- CAS No.: 2109874-10-2 (S-enantiomer); 2436690-49-0 (unspecified stereochemistry) .

- Molecular Formula : C₈H₁₀BrClFN.

- Molecular Weight : 254.53 g/mol .

- Structural Features : A chiral ethanamine derivative with a 4-bromo-3-fluorophenyl substituent. The bromine and fluorine atoms are positioned at the para and meta positions of the aromatic ring, respectively .

Physicochemical Properties :

- Storage : Stable at room temperature under dry conditions .

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

A structural and functional comparison with analogous aryl ethanamine derivatives is presented below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings from Comparative Analysis:

Halogen Substituent Effects :

- Bromine (Br) provides greater polarizability compared to chlorine (Cl), influencing van der Waals interactions in molecular recognition (e.g., CAS 1012305-33-7) .

- Fluorine position (meta vs. ortho) alters steric and electronic profiles. The target compound’s 3-fluoro substituent minimizes steric clashes compared to the 2-fluoro analog (CAS 1311254-85-9) .

Functional Group Replacements :

- Introducing a trifluoromethoxy group (CAS 1391540-47-8) significantly increases lipophilicity (logP ~1.5 higher than the target compound), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride, also known as (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique structural features, including the presence of bromine and fluorine substituents on the phenyl ring, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₈H₉BrFN

- Molecular Weight : Approximately 219.07 g/mol

- CAS Number : 2109874-10-2

The compound's chirality may influence its biological activity, as different enantiomers can exhibit distinct pharmacological effects.

The mechanism by which 1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride exerts its biological effects is primarily through interactions with neurotransmitter systems and other molecular targets. The halogen atoms (bromine and fluorine) can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including neuropharmacological actions.

Pharmacological Applications

1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride has been investigated for several pharmacological applications:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, particularly those related to the central nervous system (CNS). Similar compounds have shown activity as central nervous system agents, indicating potential for use in treating neurological disorders.

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. Modifications to the structure can enhance this activity, suggesting a pathway for developing anticancer agents .

- Enzyme Inhibition : The compound's structure allows it to act as a potential inhibitor for various enzymes involved in metabolic processes. Studies on related compounds have shown promise in developing inhibitors for therapeutic targets like indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and immune response modulation .

Table 1: Summary of Biological Activities

Detailed Findings

- CNS Activity : In studies examining the interaction of similar compounds with neurotransmitter receptors, it was found that halogenated phenethylamines could modulate receptor activity significantly. This suggests that 1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride may also possess similar neuroactive properties.

- Antiproliferative Properties : A study focused on rigidin-inspired compounds demonstrated that modifications to the phenyl ring could lead to enhanced antiproliferative effects against cancer cell lines . This highlights the importance of structural variations in optimizing therapeutic efficacy.

- Enzyme Interaction : Research on enzyme inhibitors has shown that compounds similar to 1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride can effectively bind to active sites of enzymes like IDO, leading to significant inhibition . The presence of bromine and fluorine may play a crucial role in these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.